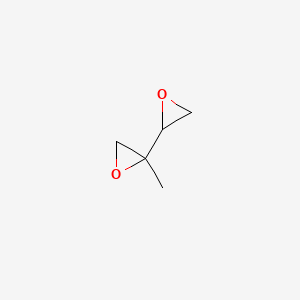
2-Methyl-1,2,3,4-diepoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-diepoxybutane is a chemical compound known for its high reactivity due to the presence of two epoxide groups. It is a colorless liquid at room temperature and is highly flammable. This compound is used in various industrial applications, including as a chemical intermediate and a cross-linking agent for polymers .
Preparation Methods
2-Methyl-1,2,3,4-diepoxybutane can be synthesized through the epoxidation of 2-methyl-1,3-butadiene. The reaction typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the formation of the diepoxide . Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .
Chemical Reactions Analysis
2-Methyl-1,2,3,4-diepoxybutane undergoes various chemical reactions due to its epoxide groups. These reactions include:
Hydrolysis: In the presence of water and acid or base catalysts, the epoxide rings open to form diols.
Polymerization: The compound can polymerize in the presence of catalysts or when heated, leading to the formation of polymers.
Reactions with Nucleophiles: It reacts with nucleophiles such as amines, alcohols, and thiols, resulting in the opening of the epoxide rings and the formation of corresponding adducts.
Scientific Research Applications
2-Methyl-1,2,3,4-diepoxybutane is used in various scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 2-Methyl-1,2,3,4-diepoxybutane involves the formation of DNA-DNA cross-links. This occurs through the reaction of the epoxide groups with nucleophilic sites in DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can interfere with DNA replication and transcription, ultimately leading to cell death or mutagenesis . The compound also induces apoptosis in cells via the upregulation of the tumor-suppressor p53 protein .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-diepoxybutane is similar to other diepoxides such as 1,2:3,4-diepoxybutane and butadiene diepoxide. its unique structure, with a methyl group attached to the carbon backbone, imparts distinct reactivity and properties. Similar compounds include:
1,23,4-Diepoxybutane: A related diepoxide with similar reactivity but without the methyl group.
Butadiene diepoxide: Another diepoxide used in industrial applications.
2,3-Dimethyl-2,3-diepoxybutane: A compound with two methyl groups, leading to different steric and electronic effects.
Properties
CAS No. |
6341-85-1 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-methyl-2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C5H8O2/c1-5(3-7-5)4-2-6-4/h4H,2-3H2,1H3 |
InChI Key |
YDCANTZAVGJEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


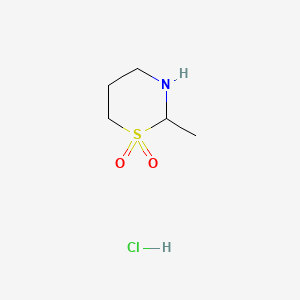
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
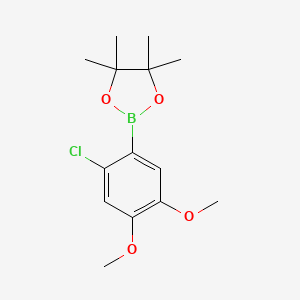
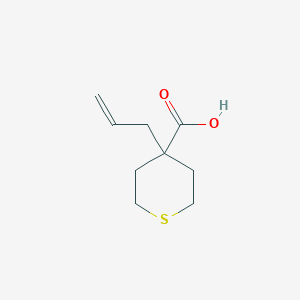
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)
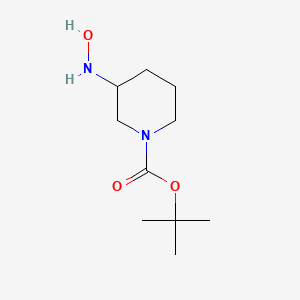
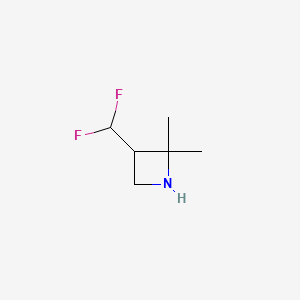
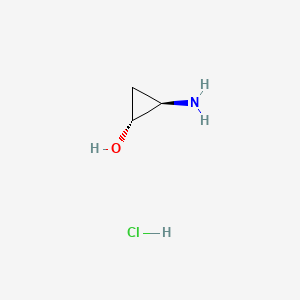
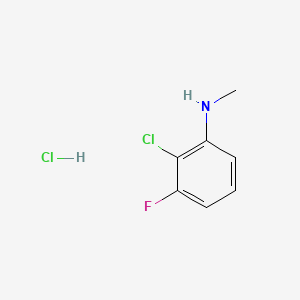
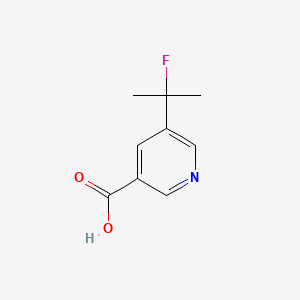
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)
